molecular formula C16H28N2 B5772819 N-(2-adamantyl)-1-methylpiperidin-4-amine

N-(2-adamantyl)-1-methylpiperidin-4-amine

Cat. No.: B5772819
M. Wt: 248.41 g/mol
InChI Key: BEJASFNINWPLHH-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-1-methylpiperidin-4-amine is a compound that features an adamantane moiety attached to a piperidine ring. Adamantane is a polycyclic cage molecule known for its high symmetry and remarkable properties, making it a valuable scaffold in medicinal chemistry . The piperidine ring is a common structural motif in many pharmaceuticals, contributing to the compound’s potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-1-methylpiperidin-4-amine typically involves the functionalization of adamantane derivatives. One common method is the radical functionalization of adamantane, which can be achieved through various radical-based reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups attached to the adamantane core.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield adamantanone, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

N-(2-adamantyl)-1-methylpiperidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The piperidine ring can interact with various receptors and enzymes, modulating their activity. For instance, similar compounds have been shown to inhibit dopamine reuptake, suggesting potential dopaminergic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-adamantyl)-1-methylpiperidin-4-amine is unique due to its combination of the adamantane moiety and the piperidine ring. This structural feature provides a balance of lipophilicity and biological activity, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(2-adamantyl)-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2/c1-18-4-2-15(3-5-18)17-16-13-7-11-6-12(9-13)10-14(16)8-11/h11-17H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJASFNINWPLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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